molecular formula C15H21N3O3 B1401345 3-(6-(1-Acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl)propanoic acid CAS No. 1316221-68-7

3-(6-(1-Acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl)propanoic acid

Cat. No.: B1401345
CAS No.: 1316221-68-7
M. Wt: 291.35 g/mol
InChI Key: FVTXXKMFVFQRGV-UHFFFAOYSA-N
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Description

3-(6-(1-Acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl)propanoic acid (CAS No. 1316221-68-7) is a pyrimidine derivative featuring a propanoic acid moiety linked to a substituted pyrimidine core. The pyrimidine ring is substituted at position 2 with a methyl group and at position 6 with a 1-acetylpiperidin-3-yl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as angiotensin-converting enzyme (ACE) or kinases .

Properties

IUPAC Name

3-[6-(1-acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10-16-13(5-6-15(20)21)8-14(17-10)12-4-3-7-18(9-12)11(2)19/h8,12H,3-7,9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTXXKMFVFQRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2CCCN(C2)C(=O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Compound A : 3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid (CAS No. 1316221-27-8)
  • Structural Differences :
    • Position 6 substituent: 1-(Methylsulfonyl)piperidin-4-yl vs. 1-acetylpiperidin-3-yl in the target compound.
    • Position 2 substituent: Methyl group retained.
  • This may improve binding to polar enzyme active sites but reduce membrane permeability .
Compound B : 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
  • Structural Differences :
    • Position 2 substituent: Pyridin-2-yl vs. methyl group.
    • Position 6 substituent: Benzazepine ring vs. acetylpiperidine.
  • The pyridinyl group at position 2 may engage in π-π stacking, unlike the methyl group in the target compound .

Propanoic Acid Derivatives with Therapeutic Relevance

Compound C : Methiapril ((2S,6S)-1-[(3-Acetylsulfanyl)propanoyl]-6-methylpipecolinic acid)
  • Structural Differences :
    • Core structure: Pipecolinic acid (a six-membered ring) vs. pyrimidine.
    • Functional groups: Thioester (acetylsulfanyl) vs. acetylpiperidine.
  • Implications: Methiapril is a known ACE inhibitor. The target compound’s pyrimidine core may offer better metabolic stability compared to methiapril’s pipecolinic acid, which requires stereoselective synthesis .
Compound D : 3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid
  • Structural Differences: Substituent: Sulfamoylphenylamino group vs. pyrimidine-acetylpiperidine.

Ester Derivatives of Propanoic Acid

Compound E : 3-(Methylthio)propanoic Acid Methyl Ester
  • Structural Differences :
    • Esterification: Methyl ester vs. free carboxylic acid in the target compound.
  • Implications :
    • Ester derivatives often act as prodrugs, improving oral bioavailability. The target compound’s free carboxylic acid may confer direct bioactivity but require formulation enhancements for absorption .

Comparative Data Table

Compound Name Core Structure Position 2 Substituent Position 6/Equivalent Substituent Key Functional Group Molecular Weight (g/mol) Potential Application
Target Compound (CAS 1316221-68-7) Pyrimidine Methyl 1-Acetylpiperidin-3-yl Propanoic acid ~363.4 Enzyme inhibition
Compound A (CAS 1316221-27-8) Pyrimidine Methyl 1-(Methylsulfonyl)piperidin-4-yl Propanoic acid ~399.5 Kinase inhibition
Compound B Pyrimidine Pyridin-2-yl Benzazepine Propanoic acid ~401.5 Receptor antagonism
Methiapril Pipecolinic acid N/A Acetylsulfanyl Thioester ~317.4 ACE inhibition
3-(Methylthio)propanoic Acid Methyl Ester Linear chain N/A Methylthio Methyl ester ~150.2 Flavoring agent/Prodrug

Key Research Findings

Synthetic Accessibility : The target compound’s pyrimidine core and acetylpiperidine substituent can be synthesized using commercially available reagents, unlike methiapril, which requires challenging stereoselective processes .

Bioactivity: The acetylpiperidine group enhances binding to hydrophobic enzyme pockets, while the propanoic acid moiety mimics natural substrates (e.g., ACE inhibitors) .

Pharmacokinetics : Ester analogs (e.g., Compound E) show higher bioavailability but require metabolic activation, whereas the free carboxylic acid in the target compound may offer immediate activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-(1-Acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 2
3-(6-(1-Acetylpiperidin-3-yl)-2-methylpyrimidin-4-yl)propanoic acid

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